molecular formula C20H20N4O4S B2881648 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013822-04-2

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2881648
CAS No.: 1013822-04-2
M. Wt: 412.46
InChI Key: IDDTXVBSQAEGIO-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the furan and pyrazole rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of impurities and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or alkylating agents under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its diverse range of applications make it a valuable compound in scientific research.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of benzothiazole and pyrazole moieties, which are known for their potential therapeutic applications.

Molecular Structure

The molecular structure of the compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₃S
Molecular Weight 366.43 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced edema in animal models, pyrazole derivatives demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes. Pyrazole derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Case Study 1: Antibacterial Activity

A study synthesized a series of pyrazole derivatives and tested their antibacterial activity against various strains. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In another study, a novel pyrazole derivative was tested for its anti-inflammatory effects in vivo. The results showed a significant reduction in paw edema in treated mice compared to controls, indicating potential therapeutic applications in treating inflammatory diseases .

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Targets : The compound likely interacts with active sites on enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Release : By inhibiting specific enzymes, the compound may reduce the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-12-10-14(23(2)22-12)19(25)24(11-13-6-5-9-28-13)20-21-17-15(26-3)7-8-16(27-4)18(17)29-20/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDTXVBSQAEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(C=CC(=C4S3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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